molecular formula C19H24O3 B5112708 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

Cat. No.: B5112708
M. Wt: 300.4 g/mol
InChI Key: PUBBVSQZNIDIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is an organic compound with a complex structure that includes a methoxyphenoxy group and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene typically involves a multi-step process. One common method includes the reaction of 2-methoxyphenol with 1,4-dibromobutane to form 4-(2-methoxyphenoxy)butane. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a hydroxy derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of 4-[4-(2-carboxyphenoxy)butoxy]-1,2-dimethylbenzene.

    Reduction: Formation of 4-[4-(2-hydroxyphenoxy)butoxy]-1,2-dimethylbenzene.

    Substitution: Formation of 4-[4-(2-nitrophenoxy)butoxy]-1,2-dimethylbenzene or 4-[4-(2-bromophenoxy)butoxy]-1,2-dimethylbenzene.

Scientific Research Applications

4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
  • 4-[4-(2-hydroxyphenoxy)butoxy]-1,2-dimethylbenzene
  • 4-[4-(2-nitrophenoxy)butoxy]-1,2-dimethylbenzene

Uniqueness

4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-10-11-17(14-16(15)2)21-12-6-7-13-22-19-9-5-4-8-18(19)20-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBBVSQZNIDIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.